Bis(2-nitrophenyl)amine
Overview
Description
Bis(2-nitrophenyl)amine is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss various nitrophenyl compounds and their reactions, which can provide indirect insights into the properties and reactivity of bis(2-nitrophenyl)amine. For instance, the synthesis of 1,2-bis(4-nitrophenyl)-1H-benzo[f]chromen-3-amine involves nitrophenyl compounds and could suggest similar reactivity patterns for bis(2-nitrophenyl)amine .
Synthesis Analysis
The synthesis of related nitrophenyl compounds is described in several papers. For example, a one-pot three-component reaction involving 4-nitrophenyl acetonitrile is used to synthesize a derivative of 1,2-bis(4-nitrophenyl)-1H-benzo[f]chromen-3-amine, indicating that similar methods could potentially be applied to synthesize bis(2-nitrophenyl)amine . Additionally, the synthesis of bis(diisopropylphosphinomethyl)amine ligands is reported, which, while not directly related, suggests that bis(2-nitrophenyl)amine could also be synthesized through the reaction of amines with appropriate precursors .
Molecular Structure Analysis
The molecular structure of bis(2-nitrophenyl)amine is not directly reported, but the structure of bis(phenylalkyl)amines is studied, indicating that the molecular structure of bis(2-nitrophenyl)amine would likely feature two nitrophenyl groups attached to a central nitrogen atom . The importance of the phenolic OH group and the distance between aromatic rings in bis(phenylalkyl)amines suggests that similar structural features could be significant in bis(2-nitrophenyl)amine .
Chemical Reactions Analysis
The chemical reactivity of nitrophenyl compounds is explored in several papers. For instance, bis(4-nitrophenyl) thionocarbonates are studied for their reactivity with secondary amines, which could provide insights into the reactivity of bis(2-nitrophenyl)amine with similar nucleophiles . The reaction of bis[(2-chlorocarbonyl)phenyl] diselenide with amines to produce diphenyl diselenides with antimicrobial properties also suggests potential reactivity for bis(2-nitrophenyl)amine in forming biologically active compounds .
Physical and Chemical Properties Analysis
While the physical and chemical properties of bis(2-nitrophenyl)amine are not directly reported, the properties of related compounds can offer some insights. For example, the study of bis(phenyl) and bis(4-nitrophenyl) thionocarbonates provides information on the kinetics and mechanisms of reactions involving nitrophenyl groups, which could be relevant to understanding the behavior of bis(2-nitrophenyl)amine . The synthesis and structural analysis of bis((trifluoromethyl)sulfonyl)amine and related compounds highlight the importance of electron delocalization and bond lengths, which could be relevant to the electronic structure of bis(2-nitrophenyl)amine .
Scientific Research Applications
Synthesis and Antituberculosis Activity
A study by Warekar et al. (2017) highlights a novel approach for the synthesis of 1,2-bis(4-nitrophenyl)-1H-benzo[f]chromen-3-amine derivatives, catalyzed by p-toluenesulfonic acid. These synthesized compounds showed promising in vitro antitubercular activity against Mycobacterium tuberculosis, with one compound exhibiting significant effectiveness (Warekar et al., 2017).
Reactivity in Chemical Reactions
Castro et al. (1997) conducted a kinetic study on the reactions of bis(phenyl) and bis(4-nitrophenyl) thionocarbonates with secondary alicyclic amines and pyridines. This study provides insight into the reactivity and mechanism of these compounds in chemical processes (Castro et al., 1997).
Characterization of Diiron Complexes
Kurosaki et al. (2001) synthesized and characterized bis(mu-hydroxo)diiron(III) complexes of N-(4-nitro-2-hydroxy)phenylmethyl-N-(2-pyridylethyl)-N-(2-pyridylmethyl)amine, providing valuable data for the understanding of iron complexes in chemical research (Kurosaki et al., 2001).
Hydrolysis Studies in Micellar Solutions
Mirgorodskaya et al. (2000) investigated the hydrolysis of bis(p-nitrophenyl) methylphosphonate in the presence of primary aliphatic amines. This study enhances understanding of catalytic processes in micellar solutions, which is significant in chemical engineering (Mirgorodskaya et al., 2000).
Kinetic and Mechanism Studies
Castro et al. (2014) explored the kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate, providing deeper insights into the reaction mechanisms of nitrophenyl derivatives (Castro et al., 2014).
Organometallic Complexes in Catalysis
Ghisolfi et al. (2014) described the preparation and characterization of nickel(II) complexes with bis(diphenylphosphino)(N-thioether)amine-type ligands. These complexes were used for catalytic ethylene oligomerization, demonstrating the application of bis(2-nitrophenyl)amine derivatives in catalysis (Ghisolfi et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-nitro-N-(2-nitrophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-14(17)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15(18)19/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENCFAVKFWOLJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171313 | |
Record name | 2-Nitro-N-(2-nitrophenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-nitrophenyl)amine | |
CAS RN |
18264-71-6 | |
Record name | 2,2′-Dinitrodiphenylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18264-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-N-(2-nitrophenyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018264716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-nitrophenyl)amine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nitro-N-(2-nitrophenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitro-N-(2-nitrophenyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.292 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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